Curdione

Übersicht

Beschreibung

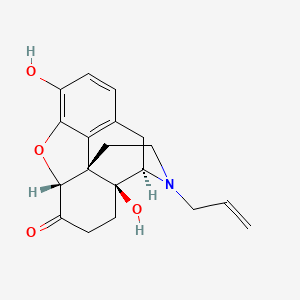

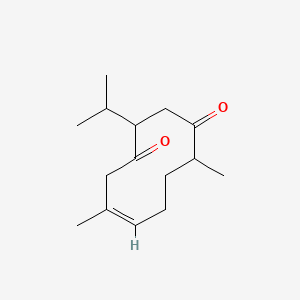

Curdione is a chemical compound isolated from Curcuma wenyujin . It’s a sesquiterpene that possesses high biological activity and extensive pharmacological effects .

Synthesis Analysis

This compound has been found to have a significant impact on various biological processes. For instance, it has been shown to inhibit hepatic stellate cell activation by targeting the TGF-β1/Smads signaling pathway . In addition, it has been found to enhance the inhibition of bladder cancer cell activity by gemcitabine .Molecular Structure Analysis

This compound has a molecular formula of C15H24O2 and a molecular weight of 236.35 . Its structure has been confirmed to be consistent with its formula through NMR analysis .Chemical Reactions Analysis

This compound has been found to interact with various biological targets. For example, it has been shown to inhibit the activity of bladder cancer cells in a concentration and time-dependent manner . It has also been found to inhibit platelet-mediated neutrophil recruitment, infiltration, and neutrophil extracellular trap formation .Wissenschaftliche Forschungsanwendungen

- Forschungsergebnisse:

- Forschungsergebnisse:

- Forschungsergebnisse:

- Forschungsergebnisse:

- Forschungsergebnisse:

- Zukünftige Richtungen:

Antitumorwirkung bei Uterusleiomyosarkom (uLMS)

Adjuvante Therapie bei Blasenkrebs

Induktion von Ferroptose bei Darmkrebs (CRC)

Hemmung der Prostaglandinbiosynthese bei Gebärmutterhalskrebs

Potenzielle antiproliferative Wirkungen durch CA2-Targeting

Immunmodulatorische Wirkungen und Tryptophanstoffwechsel

Zusammenfassend lässt sich sagen, dass this compound in verschiedenen Bereichen vielversprechend ist, von der Krebstherapie bis zur Induktion von Ferroptose. Weitere Forschung ist erforderlich, um seine Mechanismen und klinischen Anwendungen vollständig zu verstehen. 🌿🔬 .

Wirkmechanismus

Target of Action

Curdione has been found to interact with several targets. In the treatment of breast cancer, this compound has been predicted to interact with 11 unique target genes/proteins . These include CYP19A1, ESR1, ESR2, HSP90AA1, PGR, SRC, VDR, ATM, ESR1, PHB, PIK3CA, and TP53 . In bladder cancer, CA2 has been identified as a potential target gene of this compound .

Mode of Action

This compound interacts with its targets to exert its effects. For instance, in bladder cancer, this compound has been shown to enhance the inhibition of bladder cancer cell activity, clonal formation, and migration by gemcitabine . This suggests that this compound may act synergistically with other compounds to enhance their effects.

Biochemical Pathways

This compound is involved in multiple signaling pathways. In the treatment of breast cancer, this compound is involved in 132 other signaling pathways including purine metabolism, calcium, CGMP-PKG, neuroactive ligand-receptor interaction, cytokine-cytokine receptor interaction, etc . These pathways could explain this compound’s broad effects on cancer, inflammation, cardiovascular disease, hypertension, and neurodegenerative diseases .

Pharmacokinetics

A study has shown that the half-life of this compound is relatively short, and its bioavailability is 6.5% .

Result of Action

This compound has been shown to have significant effects on cellular processes. For instance, it has been found to decrease the viability and proliferation of uterine leiomyosarcoma cells in a concentration and time-dependent manner . In bladder cancer, this compound enhances the inhibition of bladder cancer cell activity, clonal formation, and migration .

Action Environment

The environment can influence the action of this compound. For instance, the presence of other compounds can enhance the effects of this compound. In bladder cancer, this compound has been shown to enhance the inhibition of bladder cancer cell activity, clonal formation, and migration by gemcitabine . This suggests that the environment in which this compound is administered can influence its efficacy and stability.

Safety and Hazards

Curdione should be handled with care to avoid inhalation and contact with skin, eyes, and clothing. It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid sources of ignition . It’s also advised to avoid dust formation and to keep people away from and upwind of any spill or leak .

Eigenschaften

IUPAC Name |

(3S,6E,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6+/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPFMRXIVDLQKX-NHFJXKHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC/C=C(/CC(=O)[C@@H](CC1=O)C(C)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501045606 | |

| Record name | (+)-Curdione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13657-68-6 | |

| Record name | (+)-Curdione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13657-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Curdione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013657686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Curdione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride](/img/structure/B1662774.png)

![1-(6-Amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B1662775.png)

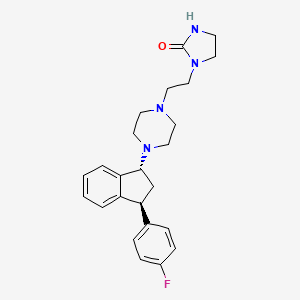

![4-(4-Fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B1662776.png)

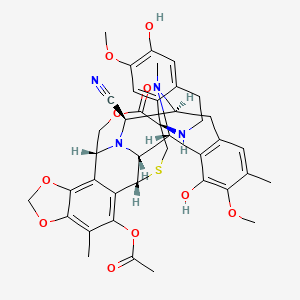

![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)